REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#N.[CH2:11]([Mg]Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Mg].C(Cl)C1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:32]>CCOCC>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4](=[O:32])[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)F
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared from 2.9 g
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice-bath
|
Type
|
ADDITION
|
Details
|
the adduct is hydrolyzed by the dropwise addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers are extracted with 45 ml
|
Type
|
TEMPERATURE
|
Details
|
of ice-cold 6 N hydrochloric acid inn several portions and the combined acid extracts are heated on the steam bath for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
is extracted into benzene
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
WASH
|
Details
|
washed
|
Type
|
EXTRACTION
|
Details
|
dried benzene extract
|
Type
|
CUSTOM
|
Details
|
leaves the yellow oily product that
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)F)C(CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |